molecular formula C18H17BrFN5O2 B2633558 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide CAS No. 899940-63-7

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2633558
CAS No.: 899940-63-7
M. Wt: 434.269
InChI Key: XMOOVLZVZDWTMN-UHFFFAOYSA-N
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Description

5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a 1,3-dipolar cycloaddition reaction between an azide and an alkyne.

    Introduction of the Amino Group: The amino group can be introduced through a nucleophilic substitution reaction.

    Bromination and Methoxylation: The benzyl group is brominated and methoxylated using bromine and methanol under controlled conditions.

    Fluorobenzylation: The fluorobenzyl group is introduced via a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group back to an amino group.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the bromine and fluorine positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a promising lead compound for the development of new drugs.

Industry

In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may find applications in the development of new materials with specific functions.

Mechanism of Action

The mechanism of action of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets in biological systems. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide
  • 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide

Uniqueness

The uniqueness of 5-amino-1-(5-bromo-2-methoxybenzyl)-N-(4-fluorobenzyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group, in particular, may enhance its biological activity and stability compared to similar compounds.

Properties

IUPAC Name

5-amino-1-[(5-bromo-2-methoxyphenyl)methyl]-N-[(4-fluorophenyl)methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrFN5O2/c1-27-15-7-4-13(19)8-12(15)10-25-17(21)16(23-24-25)18(26)22-9-11-2-5-14(20)6-3-11/h2-8H,9-10,21H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMOOVLZVZDWTMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)CN2C(=C(N=N2)C(=O)NCC3=CC=C(C=C3)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrFN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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